molecular formula C14H15F2N3O B13613846 N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide

Cat. No.: B13613846
M. Wt: 279.28 g/mol
InChI Key: VTZZURVXULOVMI-UHFFFAOYSA-N
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Description

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of diethyl groups at positions 3 and 5 of the pyrazole ring and difluorobenzamide moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves the reaction of 3,5-diethyl-1H-pyrazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide
  • N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-dichlorobenzamide
  • N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-dibromobenzamide

Uniqueness

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is unique due to the presence of both diethyl groups and difluorobenzamide moiety, which confer specific chemical and biological properties. The difluorobenzamide moiety enhances the compound’s stability and lipophilicity, making it suitable for various applications .

Properties

Molecular Formula

C14H15F2N3O

Molecular Weight

279.28 g/mol

IUPAC Name

N-(3,5-diethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide

InChI

InChI=1S/C14H15F2N3O/c1-3-10-13(11(4-2)19-18-10)17-14(20)12-8(15)6-5-7-9(12)16/h5-7H,3-4H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

VTZZURVXULOVMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)CC)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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